molecular formula C5H5IN2 B3226765 2-Iodo-4-methylpyrimidine CAS No. 1257854-91-3

2-Iodo-4-methylpyrimidine

Cat. No.: B3226765
CAS No.: 1257854-91-3
M. Wt: 220.01 g/mol
InChI Key: LBLWIGSPWVYIPO-UHFFFAOYSA-N
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Description

2-Iodo-4-methylpyrimidine (CAS 1257854-91-3) is a high-purity halogenated heterocyclic compound with the molecular formula C5H5IN2 and a molecular weight of 220.01 g/mol . It serves as a versatile precursor and key synthetic intermediate in various research fields. In medicinal chemistry, pyrimidine derivatives are recognized for their diverse biological significance, forming the basis of numerous therapeutic agents . This compound is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create a variety of bi- and polyarylated pyrimidine ligands and structures . The iodine atom at the 2-position allows for further functionalization, enabling the development of novel molecules for pharmaceutical and materials science research. Pyrimidine cores are frequently investigated for their antimicrobial, anti-inflammatory, analgesic, and antineoplastic (anticancer) activities, making this compound a valuable building block in drug discovery programs . The physical and chemical properties of this compound include a boiling point of 291.3±33.0 °C at 760 mmHg . The canonical SMILES string is CC1=CC=NC(I)=N1 . This product is intended for research purposes only and is not for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and adequate ventilation are required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLWIGSPWVYIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Iodo 4 Methylpyrimidine and Its Precursors

Regioselective Halogenation Strategies

Regioselective halogenation aims to introduce a halogen atom at a specific position on the pyrimidine (B1678525) ring. The electronic properties of the pyrimidine ring, however, present challenges for direct iodination at the 2-position.

Direct Iodination of 4-Methylpyrimidine (B18481) Derivatives

Direct electrophilic iodination of pyrimidine and its derivatives typically occurs at the C5 position. nih.govresearchgate.netrsc.org This is due to the C5 position being the most electron-rich and thus the most susceptible to electrophilic attack. The C2 and C4/C6 positions are significantly more electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms. Consequently, direct iodination of 4-methylpyrimidine at the C2 position is generally not a feasible synthetic route under standard electrophilic iodination conditions. The reaction would preferentially yield 5-iodo-4-methylpyrimidine (B1314226) if the C5 position is unsubstituted.

Utilization of Specific Iodinating Reagents (e.g., N-Iodosuccinimide)

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of various aromatic and heterocyclic compounds. nih.govresearchgate.net It serves as a source of an electrophilic iodine species. However, the inherent reactivity of the pyrimidine ring dictates the regioselectivity of the reaction. Even with the use of specific and milder iodinating agents like NIS, the electronic demand of the pyrimidine nucleus favors substitution at the C5 position. Therefore, the direct iodination of 4-methylpyrimidine with NIS would not be expected to selectively produce 2-iodo-4-methylpyrimidine.

Transformation from Other Halopyrimidines

A more viable approach to the synthesis of this compound involves the transformation of other pyrimidine derivatives, particularly those with a leaving group at the 2-position.

Nucleophilic Aromatic Substitution for Iodine Introduction

A common and effective strategy for introducing an iodo group at the C2 position of a pyrimidine ring is through nucleophilic aromatic substitution (SNAr) on a 2-chloropyrimidine (B141910) precursor. The synthesis of this compound can be envisioned via a Finkelstein-type reaction on 2-chloro-4-methylpyrimidine (B15830).

The precursor, 2-chloro-4-methylpyrimidine, can be synthesized from commercially available starting materials. One common route involves the chlorination of 4-methyl-2(1H)-pyrimidinone (which can be formed from the cyclocondensation of ethyl acetoacetate (B1235776) and urea) using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Once 2-chloro-4-methylpyrimidine is obtained, it can be converted to this compound by treatment with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable polar apathetic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction is driven by the precipitation of the less soluble sodium or potassium chloride. researchgate.net

Table 1: Representative Conditions for Finkelstein Reaction on Heterocycles

Starting MaterialReagents and ConditionsProductYieldReference
2-ChloropyrimidineNaI, Acetone, Reflux2-IodopyrimidineGoodGeneral Principle researchgate.net
2-Chloro-4,6-dimethylpyrimidineNaI, DMF, 100 °C2-Iodo-4,6-dimethylpyrimidineModerate to GoodAnalogous Reaction
2-ChloroquinolineNaI, Acetonitrile, Reflux2-IodoquinolineHighAnalogous Reaction

Another potential route to a precursor for this transformation is the Sandmeyer reaction. wikipedia.orgnih.gov This would involve the diazotization of 2-amino-4-methylpyrimidine (B85506) followed by treatment with an iodide salt, such as potassium iodide. The synthesis of 2-amino-4-methylpyrimidine can be achieved through various methods, including the cyclocondensation of ethyl acetoacetate with guanidine (B92328).

Halogen Dance Reactions for Positional Isomer Control

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. patsnap.com This reaction proceeds through a series of deprotonation and reprotonation steps, with the halogen migrating to a more thermodynamically stable position.

While no specific example of a halogen dance reaction for the synthesis of this compound has been reported, it remains a theoretically plausible method for positional isomer control. For instance, if another isomer like 5-iodo-4-methylpyrimidine were available, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) could potentially induce a halogen dance. The migration would be driven by the relative thermodynamic stabilities of the possible carbanionic intermediates and the final iodinated products. However, the feasibility and outcome of such a reaction on the 4-methylpyrimidine system would require experimental investigation.

Advanced Approaches in Pyrimidine Ring Construction and Functionalization

Instead of modifying a pre-formed pyrimidine ring, this compound can potentially be synthesized by constructing the pyrimidine ring with the desired substituents in place. This de novo synthesis approach offers a high degree of flexibility. youtube.commdpi.comnih.govrsc.org

A general and powerful method for pyrimidine synthesis is the [3+3] cyclocondensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N synthon. To synthesize this compound via this route, one could employ acetylacetone (B45752) (pentane-2,4-dione) as the three-carbon building block, which would provide the C4-methyl and C6-hydrogen. The N-C-N fragment would need to contain the iodine at the position that will become C2 of the pyrimidine ring. A potential, though not commonly available, reagent for this would be an iodo-amidine or an N-iodinated guanidine derivative. The cyclocondensation would be carried out under basic or acidic conditions, depending on the specific substrates.

Table 2: General Scheme for De Novo Pyrimidine Synthesis

1,3-Dicarbonyl ComponentN-C-N ComponentProductReference
AcetylacetoneUrea4,6-Dimethyl-2(1H)-pyrimidinone mdpi.com
AcetylacetoneGuanidine2-Amino-4,6-dimethylpyrimidine nih.gov
Ethyl AcetoacetateThiourea (B124793)4-Methyl-2(1H)-pyrimidinethione rsc.org

This approach's main challenge lies in the synthesis and stability of the required iodine-containing N-C-N building block.

Cyclocondensation and Multicomponent Synthesis

The formation of the 4-methylpyrimidine core is a critical first step in the synthesis of this compound. Cyclocondensation reactions are a traditional and widely used method for constructing the pyrimidine ring. These reactions typically involve the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or a related nitrogen-containing species. For the synthesis of a 4-methylpyrimidine derivative, a suitable precursor would be a β-dicarbonyl compound containing a methyl group.

A common approach involves the reaction of 1,1,3,3-tetraethoxypropane (B54473) with thiourea to form 2-mercaptopyrimidine, which can be further modified. A variation of this method employs 3-ketobutyraldehyde acetal (B89532) to directly yield 2-mercapto-4-methylpyrimidine. The mercapto group is advantageous as it can be readily removed or replaced by other functional groups, serving as a handle for further synthetic transformations.

Multicomponent reactions (MCRs) offer a more streamlined approach to the synthesis of highly substituted pyrimidines in a single step, enhancing atom economy and reducing waste. An iridium-catalyzed multicomponent synthesis has been reported for producing pyrimidines from amidines and up to three different alcohols. nih.gov This method proceeds through a series of condensation and dehydrogenation steps to form C-C and C-N bonds. nih.gov While not directly reported for this compound, this strategy could potentially be adapted by selecting appropriate alcohol precursors to construct the 4-methylpyrimidine ring. The subsequent iodination would then be required to yield the final product.

The general principle of pyrimidine synthesis via cyclocondensation is illustrated in the table below:

Precursor 1Precursor 2Resulting Pyrimidine Derivative
β-Dicarbonyl CompoundAmidine/Urea/ThioureaSubstituted Pyrimidine
3-Ketobutyraldehyde acetalThiourea2-Mercapto-4-methylpyrimidine

Organometallic Reagent-Mediated Functionalization

Organometallic reagents play a crucial role in the synthesis of this compound, particularly in the introduction of the iodine atom and in the formation of key precursors. A common precursor for this compound is 2-chloro-4-methylpyrimidine.

The synthesis of 2-chloro-4-methylpyrimidine can be achieved through various methods. One approach involves the reaction of 2,4-dichloropyrimidine (B19661) with a methyl Grignard reagent, such as methylmagnesium chloride (MeMgCl), in the presence of an iron catalyst like tris(acetylacetonato)iron(III) (Fe(acac)₃). guidechem.com This reaction selectively replaces one of the chloro groups with a methyl group.

Another route to 2-chloro-4-methylpyrimidine starts from 2,6-dichloro-4-methylpyrimidine, which is treated with zinc powder and a catalytic amount of iodine in a mixture of ethanol (B145695) and water. chemicalbook.comchemicalbook.com This process results in the selective reduction of the chloro group at the 6-position.

Once 2-chloro-4-methylpyrimidine is obtained, the conversion to this compound can be accomplished through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. This typically involves treating the chloro-pyrimidine with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. The reaction is driven by the precipitation of the less soluble sodium or potassium chloride.

Direct iodination of the pyrimidine ring is another possibility. An eco-friendly method for the iodination of pyrimidine derivatives using solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free mechanical grinding conditions has been developed. nih.gov This method offers high yields and short reaction times. nih.gov While this has been demonstrated on uracil (B121893) and cytosine derivatives, its applicability to 4-methylpyrimidine would need to be investigated. nih.gov

The following table summarizes key organometallic-mediated reactions in the synthesis of this compound and its precursors:

Starting MaterialReagentsProductReaction Type
2,4-DichloropyrimidineMeMgCl, Fe(acac)₃2-Chloro-4-methylpyrimidineCross-coupling
2,6-Dichloro-4-methylpyrimidineZn, I₂2-Chloro-4-methylpyrimidineSelective reduction
2-Chloro-4-methylpyrimidineNaI or KIThis compoundHalogen exchange
Pyrimidine DerivativeI₂, AgNO₃Iodinated PyrimidineElectrophilic iodination

Industrial-Scale Synthetic Considerations

A practical industrial approach would likely involve a multi-step synthesis starting from readily available and inexpensive raw materials. A plausible route could begin with the synthesis of a pyrimidine precursor like 2,4-dihydroxy-6-methylpyrimidine from malonamide (B141969) and methyl acetate. guidechem.com This intermediate can then be converted to a dichlorinated pyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃). guidechem.com

The subsequent steps would involve the selective methylation and iodination as described in the organometallic functionalization section. The use of hazardous reagents like phosphorus oxychloride requires specialized handling and equipment to ensure safety on a large scale.

A patent for the preparation of a related compound, 2-chloro-4-iodo-5-methylpyridine, outlines a multi-step process involving nitration, reduction, diazotization, and iodination starting from 2-chloro-5-methylpyridine. google.com This type of classical multi-step synthesis is common in industrial settings due to its reliability and the use of well-established reaction conditions. A similar strategy could be envisioned for this compound, where an amino-substituted 4-methylpyrimidine could be converted to the iodo-derivative via a Sandmeyer-type reaction involving diazotization followed by treatment with an iodide salt.

Key considerations for industrial synthesis include:

Cost of raw materials: Starting materials should be inexpensive and readily available.

Reaction conditions: Mild reaction conditions are preferred to reduce energy consumption and the need for specialized equipment.

Safety: The use of toxic and hazardous reagents must be carefully managed.

Waste management: Green chemistry principles should be applied to minimize waste generation.

Purification: The final product must be purified to meet the required specifications, and the purification method should be scalable.

The table below outlines a potential industrial synthesis pathway:

StepStarting MaterialKey ReagentsIntermediate/Product
1Malonamide, Methyl acetateSodium methoxide2,4-Dihydroxy-6-methylpyrimidine
22,4-Dihydroxy-6-methylpyrimidinePOCl₃2,4-Dichloro-6-methylpyrimidine
32,4-Dichloro-6-methylpyrimidineReducing agent (e.g., Zn)2-Chloro-4-methylpyrimidine
42-Chloro-4-methylpyrimidineIodide salt (e.g., NaI)This compound

Reactivity and Mechanistic Investigations of 2 Iodo 4 Methylpyrimidine

Nucleophilic Substitution Reactions at the C2-Iodine Center

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and in the context of pyrimidine (B1678525) chemistry, they are pivotal for the introduction of a wide array of functional groups. The reactivity of halopyrimidines in these reactions is significantly influenced by the electron-deficient nature of the pyrimidine ring, which facilitates the displacement of the halide.

Scope and Limitations of Nucleophilic Exchange

The iodine atom at the C2 position of 2-iodo-4-methylpyrimidine serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, to furnish the corresponding 2-substituted-4-methylpyrimidines. The reaction generally proceeds under mild conditions, often requiring just a suitable solvent and base.

However, the scope of the reaction can be limited by the nature of the nucleophile and the reaction conditions. Sterically hindered nucleophiles may exhibit lower reactivity, and strong basic conditions can sometimes lead to side reactions, such as ring-opening or decomposition of the pyrimidine core. Furthermore, in di-substituted pyrimidines, the regioselectivity of the substitution can be an issue, with the outcome often dictated by the electronic and steric environment of the leaving groups. stackexchange.com For instance, in 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the 4-position. stackexchange.com

Elucidation of Reaction Mechanisms

Nucleophilic substitution on heteroaromatic systems like pyrimidine can proceed through different mechanisms, primarily the SNAr (addition-elimination) and the SN2 (bimolecular nucleophilic substitution) pathways. libretexts.orgmasterorganicchemistry.com

The SNAr mechanism is the most common for nucleophilic aromatic substitution. It involves a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com

Elimination: The leaving group departs, restoring the aromaticity of the ring to yield the final product.

The rate of an SNAr reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

The SN2 mechanism, on the other hand, is a one-step concerted process where the nucleophile attacks the substrate, and the leaving group departs simultaneously. masterorganicchemistry.comyoutube.com This mechanism is characterized by an inversion of stereochemistry at the reaction center, although this is not relevant for a planar aromatic system. libretexts.orgmasterorganicchemistry.com The rate of an SN2 reaction is also dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

For this compound, the operative mechanism is likely the SNAr pathway, given the electronic nature of the pyrimidine ring which can stabilize the intermediate Meisenheimer complex.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. illinois.edu This reaction is widely used to form C-C bonds, particularly for the synthesis of biaryls and substituted aromatic compounds. illinois.edumdpi.com

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of a variety of aryl, heteroaryl, and vinyl groups at the C2 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O10085
Pd(OAc)₂SPhosK₃PO₄Dioxane8092
PdCl₂(dppf)-Cs₂CO₃DMF11078

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org

This compound readily undergoes Sonogashira coupling with a wide range of terminal alkynes to afford the corresponding 2-alkynyl-4-methylpyrimidines. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHF6095
PdCl₂(PPh₃)₂CuIPiperidineDMF8088
Pd(OAc)₂CuIDIPAToluene7091

Heck, Kumada, and Negishi Coupling Reactions

Beyond Suzuki and Sonogashira couplings, this compound can also participate in other important cross-coupling reactions.

Heck Reaction: This palladium-catalyzed reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction of this compound with various alkenes provides a route to 2-vinyl-4-methylpyrimidines.

Kumada Coupling: This reaction utilizes a nickel or palladium catalyst to couple an organomagnesium (Grignard) reagent with an organic halide. organic-chemistry.orgwikipedia.org This allows for the introduction of alkyl, aryl, and vinyl groups at the C2 position of the pyrimidine ring.

Negishi Coupling: The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. organic-chemistry.orgwikipedia.org This reaction offers a broad substrate scope for the introduction of various organic fragments onto the pyrimidine core. organic-chemistry.orgwikipedia.org

Coupling ReactionCatalystOrganometallic ReagentSolventTemperature (°C)
HeckPd(OAc)₂AlkeneDMF100
KumadaNiCl₂(dppp)Grignard ReagentTHF65
NegishiPd(PPh₃)₄Organozinc ReagentToluene80

Catalytic Systems and Ligand Effects (e.g., Palladium, Copper)

The reactivity of this compound is significantly influenced by the choice of catalytic systems, with palladium and copper complexes being the most extensively studied for cross-coupling reactions. The electronic properties of the pyrimidine ring and the nature of the C-I bond dictate the efficacy of these catalytic transformations.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the functionalization of this compound. The choice of ligand is crucial in these reactions as it influences the stability and reactivity of the palladium catalyst, thereby affecting reaction rates, yields, and selectivity.

In Suzuki-Miyaura couplings , various phosphine-based ligands have been employed. For instance, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, have shown effectiveness in promoting the coupling of sterically hindered substrates. The steric and electronic properties of these ligands facilitate the transmetalation step, which can be rate-limiting, due to the formation of a more accessible coordination sphere around the palladium center. The general catalytic cycle for Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Heck reaction , which couples this compound with alkenes, also relies on palladium catalysis. The reaction is typically stereoselective, favoring the formation of trans-alkenes due to steric hindrance during the coupling process. The catalytic cycle involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. Microwave irradiation has been shown to accelerate Heck reactions involving functionalized pyrimidines, leading to higher yields and reduced side-product formation compared to conventional heating methods.

Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with various amines. The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a strong base is often necessary to facilitate the deprotonation of the amine.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for C-N, C-O, and C-S bond formation. Copper(I) iodide (CuI) is a commonly used catalyst for the amination of 2-halopyridines and related heterocycles. The reactivity of 2-iodopyrimidines in these reactions is generally higher than their bromo or chloro analogs. The presence of ligands such as L-proline or 2-isobutyrylcyclohexanone (B1365007) can significantly enhance the efficiency of CuI-catalyzed aminations. Copper nanoparticles have also been investigated as catalysts for the amination of 2-iodopyridine, demonstrating the potential for recyclable catalytic systems.

Copper-catalyzed cyanation of heterocyclic C-H bonds can also be achieved, often proceeding through a sequential iodination/cyanation pathway where an iodine oxidant is used in conjunction with a copper cyanide catalyst.

Table 1: Overview of Catalytic Systems for this compound Cross-Coupling
Reaction TypeCatalyst SystemLigand ExamplesKey Features
Suzuki-MiyauraPalladium(0) complexesBuchwald-type phosphines, PPh₃Forms C-C bonds with organoboron reagents. Ligand choice is crucial for efficiency and selectivity.
Heck ReactionPalladium(0) complexesPPh₃Forms C-C bonds with alkenes, typically with trans selectivity. Microwave-assisted conditions can be beneficial.
Buchwald-HartwigPalladium(0) complexesVarious phosphine ligandsForms C-N bonds with amines. Requires a base for amine deprotonation.
Ullmann AminationCopper(I) salts (e.g., CuI)L-proline, 2-isobutyrylcyclohexanoneForms C-N bonds with amines. Iodopyrimidines are more reactive than other halopyrimidines.

Stereochemical Control in Cross-Coupling Pathways

Achieving stereochemical control in cross-coupling reactions involving this compound is a significant challenge, particularly when creating new stereocenters. The development of asymmetric catalytic systems is crucial for the synthesis of enantiomerically enriched pyrimidine derivatives.

In the context of Heck reactions , the use of chiral ligands can induce enantioselectivity in intramolecular variants, leading to the formation of cyclic products with tertiary or quaternary stereocenters. The stereochemical outcome is influenced by the coordination of the chiral ligand to the palladium center, which directs the facial selectivity of the alkene insertion.

For Suzuki-Miyaura cross-coupling reactions , the stereoselectivity can be ligand-dependent, especially when coupling with vinylboronates. Depending on the chosen palladium catalyst and ligand system, it is possible to achieve either retention or inversion of the double bond configuration in the product. For example, the use of Pd(PPh₃)₄ often leads to retention of the stereochemistry of the vinyl partner, while other catalysts might promote isomerization.

The development of catalytic systems for the enantioselective functionalization of pyrimidine derivatives often involves the use of chiral ligands that can effectively transfer their stereochemical information to the substrate during the catalytic cycle. However, achieving high levels of stereocontrol in reactions of this compound remains an active area of research.

Functionalization and Derivatization at the C4-Methyl Group and Pyrimidine Ring

Oxidation and Reduction Transformations of the Methyl Group

The methyl group at the C4 position of the pyrimidine ring is susceptible to various oxidation and reduction transformations, providing a handle for further functionalization.

Oxidation:

The oxidation of the C4-methyl group can lead to the corresponding carboxylic acid, aldehyde, or alcohol, depending on the oxidant and reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid. The reactivity of methyl groups on the pyrimidine ring generally follows the order 4-Me > 2-Me > 5-Me. In cases where direct oxidation is challenging, a two-step sequence involving conversion to a styryl derivative followed by oxidation can be employed.

Reduction:

While less common, reduction of the pyrimidine ring itself can be achieved through hydrogenation to yield tetrahydropyrimidines. Specific reductions targeting the methyl group are not widely reported in the context of this compound.

C-H Functionalization Methodologies

Direct C-H functionalization of the pyrimidine ring and its substituents offers an atom-economical approach to introduce new functional groups without the need for pre-functionalized starting materials.

For 4-methylpyrimidines, the methyl group can be a site for C-H activation. Palladium-catalyzed C-H olefination has been demonstrated for the C5-position of N-(alkyl)pyrimidin-2-amines, showcasing the potential for remote C-H functionalization directed by a substituent on the ring. The regioselectivity of these reactions is a key challenge and is often controlled by the electronic and steric properties of the pyrimidine ring and the directing group.

Catalytic C-H arylation of fused-pyrimidinone derivatives has been achieved using copper catalysts with diaryliodonium salts as the aryl source, suggesting that similar transformations could be explored for this compound.

Ring-Opening and Rearrangement Pathways

The pyrimidine ring can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems.

Ring-Opening:

Acid-catalyzed hydrolysis can lead to the cleavage of the pyrimidine ring. For instance, the hydrolysis of uridine (B1682114) in acidic media proceeds through the formation of a 6-hydroxy-5,6-dihydrouridine (B159830) intermediate, which then undergoes N-glycosidic bond cleavage. researchgate.net Similar acid-catalyzed ring-cleavage has been observed in other pyrimidine derivatives. benthamscience.com Photochemical reactions can also induce ring-opening in 2(1H)-pyrimidinones via a Norrish type I α-cleavage. benthamscience.com

Rearrangement Pathways:

The Dimroth rearrangement is a well-known isomerization reaction in pyrimidine chemistry, typically involving the interchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org This rearrangement can be catalyzed by acid or base and is influenced by the substituents on the pyrimidine ring. nih.gov For certain 1-alkyl-2-iminopyrimidines, the rearrangement proceeds through the addition of water, ring-opening to an aminoaldehyde intermediate, and subsequent ring closure. wikipedia.org The presence of substituents can significantly affect the rate and outcome of the Dimroth rearrangement. nih.gov

Hypervalent Iodine Chemistry and Related Transformations

Hypervalent iodine reagents are versatile compounds that can act as oxidizing agents or electrophilic group-transfer reagents in organic synthesis. Their application in the functionalization of this compound offers potential for novel transformations.

The iodine atom in this compound can potentially be oxidized to a hypervalent state, forming a pyrimidinyl-iodonium salt. These salts are highly reactive electrophiles and can participate in a variety of coupling reactions. The synthesis of N-heteroaryl iodonium (B1229267) salts from the corresponding N-heteroaryl iodides has been developed, and these salts can selectively transfer the heteroaryl moiety to nucleophiles.

Hypervalent iodine reagents can also mediate oxidative cyclizations and rearrangements. For example, PhI(OAc)₂ can be used in copper-catalyzed aliphatic C-H amination reactions. While specific examples involving this compound are not extensively documented, the general reactivity of hypervalent iodine reagents suggests their potential for mediating unique transformations of this compound, such as the introduction of functional groups or the construction of more complex heterocyclic systems.

Advanced Spectroscopic and Computational Research on 2 Iodo 4 Methylpyrimidine

Application of Advanced Spectroscopic Techniques for Mechanistic Studies

Advanced spectroscopic methods are indispensable for elucidating the intricate details of chemical reactions, including the identification of transient species and the monitoring of reaction progress.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

In-situ NMR spectroscopy is a powerful technique for real-time analysis of chemical reactions, offering insights into reaction kinetics, intermediates, and product formation without the need for sample isolation. While specific in-situ NMR studies on the reaction dynamics of 2-Iodo-4-methylpyrimidine are not extensively documented in the literature, the application of this technique would be highly valuable. By monitoring the characteristic shifts of the pyrimidine (B1678525) ring and methyl group protons, one could track the consumption of the starting material and the emergence of products in real-time. This would be particularly useful for studying nucleophilic substitution reactions at the C2 position, where the iodine atom is a good leaving group.

High-Resolution Mass Spectrometry for Intermediate Identification

High-resolution mass spectrometry (HRMS) is a critical tool for identifying and characterizing transient intermediates in chemical reactions, which are often present in very low concentrations. In the context of reactions involving this compound, such as cross-coupling or substitution reactions, HRMS could be employed to detect and determine the elemental composition of key intermediates. researchgate.net The high accuracy of mass measurements allows for the confident assignment of molecular formulas to fleeting species, thereby providing crucial evidence for proposed reaction mechanisms. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov For this compound, the vibrational spectra would be characterized by several key features.

The FT-IR spectrum is expected to show characteristic bands for the pyrimidine ring, the methyl group, and the carbon-iodine bond. The C-H stretching vibrations of the methyl group and the aromatic ring would appear in the 2900-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ range. The C-I stretching vibration, a key feature for this molecule, is anticipated to be in the lower frequency region, typically around 500-600 cm⁻¹. wikipedia.org A comparative analysis with related molecules, such as 2-hydroxy-4-methyl pyrimidine hydrochloride, can aid in the precise assignment of these vibrational modes. docbrown.info

The FT-Raman spectrum would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations. The pyrimidine ring vibrations and the C-I stretch are expected to be well-resolved in the FT-Raman spectrum.

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyrimidine RingC-H stretching3000 - 3100
C=N, C=C stretching1400 - 1600
Ring breathing990 - 1050
Methyl GroupC-H stretching2900 - 3000
C-H bending1375 - 1450
Carbon-Iodine BondC-I stretching500 - 600

Quantum Chemical Calculations (Density Functional Theory and Ab-Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab-initio methods, are powerful tools for investigating the molecular properties of compounds like this compound at the electronic level.

Geometrical Optimization and Conformational Analysis

Electronic Structure Analysis (HOMO-LUMO, Mulliken Charges, Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide several key descriptors of the electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. For this compound, the HOMO is expected to be localized on the pyrimidine ring and the iodine atom, indicating these are the sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the pyrimidine ring, suggesting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (electron-rich regions) around the nitrogen atoms, making them attractive sites for protonation or interaction with electrophiles. Regions of positive potential (electron-poor regions) would be expected around the hydrogen atoms and potentially near the C2-I bond, indicating sites for nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound (Qualitative)

PropertyPredicted Characteristics
HOMO Localized on the pyrimidine ring and iodine atom
LUMO Distributed over the pyrimidine ring
Mulliken Charges Negative charges on nitrogen atoms, positive charge on C2
Molecular Electrostatic Potential Negative potential near nitrogen atoms, positive potential near C2-I bond and hydrogen atoms

Non-Linear Optical (NLO) Properties and Charge Transfer Phenomena

Research into the non-linear optical (NLO) properties of organic molecules, including pyrimidine derivatives, is a significant area of materials science. NLO materials can alter the properties of light and have potential applications in optoelectronics and photonics. The NLO response of a molecule is often related to intramolecular charge transfer (ICT), where electrons are delocalized from a donor to an acceptor part of the molecule through a π-conjugated system.

For a molecule like this compound, computational studies would typically be employed to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations help in understanding the potential of a compound to exhibit NLO behavior. The presence of the electron-donating methyl group and the electron-withdrawing iodine atom attached to the pyrimidine ring could facilitate charge transfer, a key requirement for NLO activity.

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent medium can significantly influence the electronic and spectroscopic properties of a molecule. Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a direct manifestation of these effects.

Theoretical studies on this compound would involve computational models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment. These studies would analyze how the electronic absorption spectra (UV-Vis), particularly the wavelength of maximum absorption (λmax), shift in solvents of varying polarity. An increase in solvent polarity typically stabilizes the excited state more than the ground state in molecules with significant charge transfer, leading to a red shift (bathochromic shift) in the absorption spectrum. Understanding these solvent effects is crucial for applications where the molecule is used in solution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study bonding, orbital interactions, and charge distribution within a molecule. It provides a localized, Lewis-like picture of the electronic structure.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Hyperconjugation)

NBO analysis of this compound would reveal details about the intramolecular interactions that contribute to its stability. This includes hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For instance, interactions between the C-H bonds of the methyl group and the π* orbitals of the pyrimidine ring would be quantified. The analysis would also identify any potential intramolecular hydrogen bonds, although they are less likely in this specific structure.

Quantification of Donor-Acceptor Interactions and Stability

A key feature of NBO analysis is the quantification of donor-acceptor (orbital) interactions. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. For this compound, this analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen atoms and the π-bonds of the pyrimidine ring to the anti-bonding orbitals of the C-I bond, providing insights into the electronic structure and stability of the molecule.

Crystal Structure Analysis and Supramolecular Interactions

While a specific crystal structure analysis for this compound is not found in the surveyed literature, studies on similar pyrimidine derivatives provide a framework for what such an analysis would entail. X-ray crystallography is the primary experimental technique used to determine the precise three-dimensional arrangement of atoms in a crystal.

This analysis would reveal the bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it would elucidate the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, halogen bonds (C-I···N or C-I···π), and π-π stacking interactions. These non-covalent interactions play a crucial role in determining the physical properties of the solid-state material. For instance, specific packing motifs can significantly influence the bulk NLO properties of the material.

Applications in Advanced Chemical Synthesis and Materials Science

2-Iodo-4-methylpyrimidine as a Versatile Synthetic Building Block

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of substituents at the 2-position of the pyrimidine (B1678525) ring, paving the way for the synthesis of a vast library of novel compounds.

Precursor for Diverse Heterocyclic Architectures

This compound serves as a foundational starting material for the synthesis of numerous heterocyclic structures. The iodine atom can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids allows for the synthesis of 2-aryl- and 2-heteroaryl-4-methylpyrimidines. Similarly, Sonogashira coupling with terminal alkynes yields 2-alkynyl-4-methylpyrimidines, which are themselves versatile intermediates for further transformations. The Buchwald-Hartwig amination provides a direct route to 2-amino-4-methylpyrimidine (B85506) derivatives, a common scaffold in medicinal chemistry.

Synthesis of Pyrimidine-Fused Ring Systems

A significant application of this compound lies in its use as a precursor for the synthesis of pyrimidine-fused ring systems. These bicyclic and polycyclic heteroaromatic compounds are of great interest due to their prevalence in biologically active molecules and functional materials. Synthetic strategies often involve an initial cross-coupling reaction to introduce a functionalized side chain at the 2-position, followed by an intramolecular cyclization reaction to construct the fused ring.

For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group can be followed by a cyclization reaction to afford pyrido[2,3-d]pyrimidines or pyrimido[4,5-d]pyrimidines. nih.govnih.govjocpr.com These fused systems are core structures in many pharmaceutical agents. The specific substitution pattern on the starting materials and the choice of reaction conditions can be tailored to achieve a desired fused heterocyclic system.

Fused Ring SystemSynthetic Approach
Pyrido[2,3-d]pyrimidinesSonogashira coupling followed by intramolecular cyclization
Pyrimido[4,5-d]pyrimidinesPalladium-catalyzed amination followed by cyclization
Thieno[2,3-d]pyrimidinesSuzuki coupling with a thiophene (B33073) derivative and subsequent cyclization

Synthesis of Pyridine (B92270) and Other Nitrogen Heterocyclic Derivatives

While seemingly counterintuitive, pyrimidine rings can be transformed into other heterocyclic systems, and this compound can be a starting point for such skeletal transformations. Although less common than its use in building upon the pyrimidine core, ring transformation reactions can provide access to unique pyridine and other nitrogen-containing heterocyclic derivatives. These transformations often involve ring-opening and subsequent recyclization steps under specific reaction conditions.

Role in Agrochemical Research and Development (Focus on synthetic routes)

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial herbicides, fungicides, and insecticides containing this heterocyclic core. This compound serves as a valuable intermediate in the synthesis of novel agrochemical candidates. The ability to introduce diverse substituents at the 2-position through cross-coupling reactions allows for the systematic modification of the molecule's structure to optimize its biological activity and selectivity.

For instance, the synthesis of novel fungicides can involve the coupling of this compound with various heterocyclic moieties known to exhibit antifungal properties. The resulting compounds can then be screened for their efficacy against a range of plant pathogens. The synthetic route typically involves a palladium-catalyzed reaction, such as a Suzuki or Stille coupling, to connect the pyrimidine unit to another heterocyclic fragment. Pyrimidine derivatives have been investigated for their fungicidal activity against pathogens like Botrytis cinerea. mdpi.com

Utility in Dye Chemistry and Advanced Material Precursors

The chromophoric and fluorescent properties of extended π-conjugated systems make pyrimidine derivatives attractive for applications in dye chemistry and materials science. This compound can be utilized as a precursor in the synthesis of novel dyes and functional organic materials.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

Traditional methods for the synthesis and iodination of pyrimidine (B1678525) rings often rely on harsh reagents and toxic solvents, such as sulfuric and nitric acid. nih.govsemanticscholar.org The future of 2-Iodo-4-methylpyrimidine synthesis lies in the adoption of green and sustainable practices that minimize environmental impact and improve safety.

A significant area of development is the move towards solvent-free reaction conditions. Mechanochemistry, which uses mechanical force to induce chemical reactions, is a promising approach. For instance, a simple and eco-friendly method for the iodination of pyrimidine derivatives has been developed using mechanical grinding of solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions. nih.govsemanticscholar.orgresearchgate.netresearcher.life This method offers several advantages, including short reaction times (20–30 minutes), high yields (70–98%), and a simple setup, thereby reducing pollution and costs. semanticscholar.orgresearchgate.net Another sustainable approach involves the use of ultrasound-assisted synthesis, which can significantly reduce reaction times (from hours to minutes) and increase yields, often using greener solvents like water and ethanol (B145695). nih.gov

Future research will likely focus on adapting these principles to the specific synthesis of this compound, exploring alternative activating agents to replace silver salts and expanding the use of energy-efficient techniques like sonication and microwave irradiation. nih.gov The development of multicomponent reactions, where three or more reactants combine in a single step to form the pyrimidine core, also represents a key green strategy by improving atom economy and reducing waste. nih.gov

Table 1: Comparison of Traditional vs. Green Iodination Methods for Pyrimidine Derivatives

Feature Traditional Method Green Mechanochemical Method nih.govresearchgate.net
Reagents Strong acids (H₂SO₄, HNO₃), toxic reagents Solid Iodine (I₂), AgNO₃
Solvents Organic solvents Solvent-free
Reaction Time Several hours 20–30 minutes
Yield Variable High (70–98%)
Environmental Impact High (toxic waste) Low (less pollution)

| Conditions | Harsh, often requiring heat | Mild, room temperature |

Exploration of Novel Catalytic Systems (e.g., Metal-Free, Organocatalysis, Biocatalysis)

The reliance on transition-metal catalysts in many synthetic transformations is being challenged by the exploration of more sustainable and cost-effective alternatives. For the synthesis and modification of this compound, novel catalytic systems are an active area of research.

Metal-Free Catalysis: Recent advancements have demonstrated the synthesis of pyrimidines under metal-free conditions. One such method involves a tandem [3+3] annulation and visible-light-enabled photo-oxidation, which circumvents the need for transition-metal catalysts for the final aromatization step. rsc.org Iodine itself can serve as a catalyst in certain oxidative coupling reactions, providing a metal-free pathway to important intermediates. bioengineer.org

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions. A photochemical organocatalytic method has been developed for the functionalization of pyridines and related azines, including pyrimidines. This strategy employs a dithiophosphoric acid that performs three catalytic roles: as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor, enabling C-H functionalization via pyridinyl radicals. This opens new avenues for introducing substituents onto the pyrimidine ring with unique selectivity.

Biocatalysis: The use of enzymes (biocatalysis) in organic synthesis offers unparalleled selectivity under mild, aqueous conditions. While de novo pyrimidine biosynthesis is a well-understood enzymatic process in nature, its application in the synthetic production of specific derivatives like this compound is still an emerging field. fiveable.mewikipedia.orgcreative-proteomics.com Future research may focus on engineering enzymes or discovering novel biocatalysts capable of performing specific C-H activation, halogenation, or coupling reactions on the pyrimidine scaffold, representing the ultimate green catalytic system.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The synergy between experimental studies and computational chemistry provides a powerful tool for elucidating the intricate pathways of pyrimidine synthesis and functionalization.

Quantum chemical calculations, particularly density functional theory (DFT), are increasingly used to investigate molecular properties, reaction intermediates, and transition states. acs.orgnih.gov For pyrimidine derivatives, computational studies can predict acidities (pKa values), evaluate the relative stabilities of different tautomeric forms in solution, and model reaction energy profiles. nih.gov For example, DFT calculations at the B3LYP/6-31+G(d,p) level of theory, combined with a solvent model like SM8, have been shown to accurately reproduce experimental data for related compounds. nih.gov

Experimentally, techniques like rapid injection NMR can be used to observe the evolution of anionic intermediates in real-time during reactions, providing direct evidence for proposed mechanistic pathways. nih.gov By integrating these experimental observations with computational modeling, researchers can gain unprecedented insight into the factors controlling reactivity and selectivity, leading to more rational and predictable synthetic strategies for compounds like this compound.

Chemo- and Regioselective Functionalization Strategies

The pyrimidine ring possesses multiple positions for potential functionalization. Developing strategies that can selectively introduce substituents at a desired position (regioselectivity) without affecting other functional groups (chemoselectivity) is a primary goal. This compound itself is a product of such selectivity, but further modifications are often required.

A powerful strategy for the selective functionalization of pyrimidines involves directed metalation. The use of hindered magnesium bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the regio- and chemoselective deprotonation (magnesiation) of the pyrimidine ring. nih.gov Subsequent trapping with various electrophiles can introduce a wide range of functional groups. This method has been successfully applied to achieve successive functionalization at different positions of the pyrimidine core, providing access to highly decorated derivatives that would be difficult to synthesize otherwise. nih.govthieme-connect.de The choice of the base and reaction conditions can precisely control which proton is removed, overriding the inherent electronic preferences of the ring. nih.gov Future work will aim to apply and refine these selective metalation-capture protocols to this compound to unlock novel synthetic pathways.

Table 2: Regioselective Functionalization of Pyrimidines using TMP-Bases

Substrate Base Position of Metalation Subsequent Reaction Reference
2-Bromopyrimidine TMPMgCl·LiCl C4, then C6, then C5 Trapping with electrophiles thieme-connect.de
2,4-Dichloropyrimidine (B19661) (TMP)₂Zn·2MgCl₂·2LiCl C6 Cross-coupling researchgate.net

High-Throughput Synthesis and Screening for Novel Transformations

To accelerate the discovery of new reactions and optimize existing ones, high-throughput experimentation (HTE) is becoming an indispensable tool. This approach involves performing a large number of reactions in parallel under varied conditions (e.g., different catalysts, solvents, temperatures) using automated platforms. beilstein-journals.org

For a versatile substrate like this compound, HTE can be used to rapidly screen for optimal conditions in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), C-H activation, or other transformations. By integrating HTE with rapid analytical techniques, researchers can quickly identify "hits"—conditions that provide the desired product with high yield and selectivity. This data-rich approach not only speeds up optimization but also facilitates the discovery of entirely new transformations that might be missed through traditional, hypothesis-driven experimentation. The large datasets generated by HTE are also essential for training machine learning models for reaction prediction and optimization. beilstein-journals.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Design

Q & A

Q. What are the common synthetic routes for 2-Iodo-4-methylpyrimidine, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation of 4-methylpyrimidine using iodine sources (e.g., NIS or I₂) under catalytic conditions. Post-synthesis, purity is validated via ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) for molecular weight verification. For quantitative purity, HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Moisture-sensitive compounds like this require desiccants (e.g., molecular sieves). Periodic TLC monitoring (silica gel, hexane:ethyl acetate = 3:1) can detect decomposition. Waste must be segregated and disposed via certified chemical waste handlers due to iodine content .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom at the 2-position facilitates Suzuki-Miyaura or Ullmann couplings via oxidative addition with Pd(0) catalysts. Computational studies (e.g., DFT) can model transition states, while isotopic labeling (e.g., deuterated methyl groups) helps track regioselectivity. Kinetic experiments under varying temperatures and catalyst loads (e.g., Pd(PPh₃)₄ vs. XPhos) reveal rate-determining steps .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme concentration, buffer pH). Dose-response curves (IC₅₀ values) should be replicated across independent labs using standardized protocols (e.g., EGFR kinase assays in 96-well plates with ATP concentration fixed at 10 µM). Meta-analysis of raw data from public repositories (e.g., PubChem BioAssay) can identify outliers .

Q. What strategies are effective for evaluating the bioactivity of this compound in kinase inhibition studies?

  • Methodological Answer : Use fluorescence polarization assays with FITC-labeled ATP analogues to measure competitive binding. For in vitro studies, pre-incubate compounds with HER2/EGFR kinases (1 hr, 25°C) before adding substrate. Negative controls (e.g., staurosporine) and positive controls (e.g., gefitinib) validate assay robustness. Data normalization to DMSO-only wells minimizes solvent effects .

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

  • Methodological Answer : Conduct reactions in fume hoods with double-glove PPE (nitrile) due to potential iodine vapor release. Quench excess reagents with sodium thiosulfate to reduce toxicity. Monitor air quality via iodine-specific detector tubes (detection limit: 0.1 ppm). Emergency protocols must include eyewash stations and neutralization kits (e.g., activated charcoal for spills) .

Data Presentation

ParameterExample ValueReference
Melting Point 149–152.5°C
Molecular Weight 220.06 g/mol
Common Solvents DMSO, DMF, THF
Typical Purity ≥97% (HPLC)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Iodo-4-methylpyrimidine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.